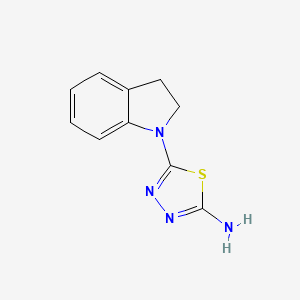

5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine

Descripción

BenchChem offers high-quality 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(2,3-dihydroindol-1-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-9-12-13-10(15-9)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJNUICJTQTYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NN=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rational Design and Biological Profiling of Indolyl-1,3,4-Thiadiazole Derivatives: A Comprehensive Technical Guide

Introduction As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the challenge of balancing pharmacodynamic potency with pharmacokinetic viability. The hybridization of the indole scaffold with a 1,3,4-thiadiazole ring represents a masterclass in rational drug design. This whitepaper deconstructs the structural causality, biological spectrum, and synthetic methodologies of indolyl-1,3,4-thiadiazole derivatives, providing a self-validating framework for researchers engaged in drug discovery.

Structural Rationale: The Synergy of the Pharmacophore

Why fuse indole with 1,3,4-thiadiazole? The answer lies in their complementary physicochemical properties.

-

Indole Core : The electron-rich bicyclic indole system is a privileged scaffold. Its NH group acts as a potent hydrogen bond donor, while the aromatic system engages in π−π stacking with the hydrophobic pockets of target proteins (such as kinase hinge regions or the NorA bacterial efflux pump)[1].

-

1,3,4-Thiadiazole Ring : This five-membered heterocycle acts as a rigid, flat linker and a bioisostere for benzene or pyrimidine rings. The two nitrogen atoms serve as hydrogen bond acceptors, improving aqueous solubility, while the sulfur atom enhances lipophilicity, facilitating cellular membrane permeation.

When hybridized, the resulting indolyl-1,3,4-thiadiazole derivatives exhibit a "push-pull" electronic effect that stabilizes binding conformations within target active sites, leading to broad-spectrum biological activities[2].

Spectrum of Biological Activities

2.1. Anticancer Efficacy & Kinase Inhibition Indolyl-1,3,4-thiadiazole derivatives have demonstrated profound cytotoxicity against multiple human cancer cell lines. For instance, compound 5m (featuring a 4-benzyloxy-3-methoxyphenyl and 5-bromo indolyl substitution) exhibits an IC50 of 1.5 μM against the PaCa2 pancreatic cancer cell line[3]. Mechanistically, recent in silico and in vitro validations of indole-1,3,4-thiadiazole Schiff bases (e.g., compounds U19 and U24) reveal that these hybrids act as ATP-competitive inhibitors of the PI3K and Akt kinase pathways[2]. By occupying the ATP-binding cleft, they block downstream phosphorylation cascades, ultimately triggering apoptosis in malignant cells[2].

2.2. Antimicrobial and Antifungal Mechanisms Beyond oncology, these derivatives are potent antimicrobial agents. Against plant pathogenic fungi like Botrytis cinerea, specific derivatives (e.g., compound Z2) achieve an EC50 of 2.7 μg/mL, significantly outperforming commercial fungicides like azoxystrobin (EC50 = 14.5 μg/mL)[4]. The causality of this fungal death is rooted in the inhibition of Succinate Dehydrogenase (SDHI). By blocking SDH in the fungal mitochondria, the compounds induce reactive oxygen species (ROS) generation, leading to malondialdehyde (MDA) accumulation, disruption of the mycelial cell membrane, and fatal cellular leakage[4]. Furthermore, in antibacterial assays, indole-thiadiazole hybrids have proven highly effective against Methicillin-resistant Staphylococcus aureus (MRSA), likely by inhibiting the NorA multidrug efflux pump, thereby restoring intracellular antibiotic concentrations[1].

Quantitative Activity Data

To facilitate cross-study comparison, the following table summarizes the biological efficacy of key indolyl-1,3,4-thiadiazole derivatives:

| Compound Designation | Target Organism / Cell Line | Primary Mechanism of Action | Efficacy Metric | Reference |

| Compound 5m | Pancreatic Cancer (PaCa2) | Cytotoxicity / Apoptosis | IC50 = 1.5 μM | Kumar et al.[3] |

| Compound U19 / U24 | Multiple Cancer Cell Lines | PI3K/Akt Kinase Inhibition | High Selective Cytotoxicity | Osmania Univ.[2] |

| Compound Z2 | Botrytis cinerea (Pathogenic Fungus) | SDH Inhibition / Membrane Disruption | EC50 = 2.7 μg/mL | ACS Pubs[4] |

| Compound 2c | MRSA (Gram-positive Bacteria) | NorA Efflux Pump Inhibition | MIC < 6.25 μg/mL | PMC[1] |

| Compound 1g | NCI-60 Cancer Panel | Antiproliferative Activity | GI50 = 1.67 - 10.3 μM | Anticancer Res.[5] |

Experimental Protocols & Synthetic Workflows

To ensure reproducibility, the synthesis of these derivatives must follow rigorous, self-validating protocols. Below are two field-proven methodologies.

Protocol A: Lawesson's Reagent-Mediated Cyclization (Classical Approach) This protocol is favored for its high yield and broad functional group tolerance[3].

-

Coupling : React indole-3-carboxylic acid (1 equiv) with an appropriately substituted aryl hydrazide (1.1 equiv) in the presence of a coupling agent (e.g., EDC/HOBt) in DMF. Stir at room temperature for 12 hours to yield the N,N'-diacylhydrazine intermediate.

-

Validation Step : Confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) via FTIR.

-

Thionation & Cyclization : Dissolve the intermediate in anhydrous toluene. Add Lawesson's reagent (1.5 equiv).

-

Reflux : Heat the mixture to reflux (110°C) for 4-6 hours. Causality: Lawesson's reagent converts the carbonyl oxygens to thiocarbonyls. The enhanced nucleophilicity of the sulfur atom drives an intramolecular attack on the adjacent carbon, expelling H₂S/H₂O and aromatizing into the highly stable 1,3,4-thiadiazole ring.

-

Purification : Concentrate under reduced pressure and purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

Protocol B: Iodine-Mediated One-Pot Three-Component Synthesis (Green Approach) A modern, metal-free alternative for synthesizing indolyl-1,3,4-thiadiazole amines[6].

-

Reaction Setup : In a sealed tube, combine indole-3-carboxaldehyde (1 equiv), tosylhydrazine (1 equiv), and ammonium thiocyanate (1.5 equiv) in toluene.

-

Catalysis : Add molecular iodine (I₂) as a catalyst.

-

Heating : Heat the mixture at 110°C for 2.5 hours. Causality: The reaction proceeds via the formation of a tosylhydrazone intermediate, which is activated by iodine into an iodonium ion. Subsequent nucleophilic attack by the thiocyanate ion yields the target amine without requiring pre-functionalized, expensive starting materials[6].

Figure 1: Lawesson's Reagent-Mediated Synthetic Workflow for Indolyl-1,3,4-Thiadiazoles.

Mechanistic Pathways & Target Interactions

Understanding the dual-action potential of these derivatives is critical for lead optimization. The diagram below maps the divergent biological pathways triggered by the indolyl-1,3,4-thiadiazole pharmacophore in mammalian cancer cells versus fungal pathogens.

Figure 2: Divergent mechanisms of action in oncology (PI3K/Akt) and mycology (SDHI).

Conclusion

The indolyl-1,3,4-thiadiazole scaffold is a highly versatile pharmacophore. By manipulating the substituents on the indole ring and the C-2 position of the thiadiazole, researchers can predictably tune the molecule's affinity toward kinases, bacterial efflux pumps, or fungal mitochondrial enzymes. Future drug development should focus on optimizing the pharmacokinetic profiles of these hits, particularly their metabolic stability, to transition them from in vitro successes to in vivo therapeutics.

References

-

Title: Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole Source: ACS Publications (2024) URL: [Link]

-

Title: Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide Source: PubMed Central (PMC) URL: [Link]

-

Title: Exploring Indole-1,3,4-Thiadiazole Schiff Base Derivatives as Anticancer Agents: Design, Synthesis, In Vitro and In Silico Evaluation Source: PubMed (PMID: 41070914) URL: [Link]

-

Title: Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis Source: PubMed Central (PMC) URL: [Link]

-

Title: Biological Evaluation of the Antiproliferative and Anti-migratory Activity of a Series of 3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole Derivatives Against Pancreatic Cancer Cells Source: Anticancer Research URL: [Link]

-

Title: 1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Biological Activities Source: Asian Journal of Pharmaceutical Research and Development URL: [Link]

-

Title: Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles Source: ResearchGate URL: [Link]

Sources

- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Indole-1,3,4-Thiadiazole Schiff Base Derivatives as Anticancer Agents: Design, Synthesis, In Vitro and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 2-amino-1,3,4-thiadiazole compounds

An In-depth Technical Guide to 2-Amino-1,3,4-Thiadiazole Compounds for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of 2-amino-1,3,4-thiadiazole derivatives. We delve into the mechanistic underpinnings of their antimicrobial, anticancer, and antiviral properties, offering insights for researchers and professionals in drug discovery and development. This document is structured to serve as a practical and in-depth resource, bridging fundamental chemistry with clinical applications.

The 2-Amino-1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The 2-amino substituted variant, in particular, has garnered significant attention due to its versatile biological profile.[1] The physicochemical properties of this scaffold, such as its aromaticity, in vivo stability, and ability to traverse cellular membranes, make it an ideal framework for the design of novel therapeutic agents.[1][2] The presence of the amino group provides a reactive handle for further derivatization, allowing for the fine-tuning of pharmacological activity.[3][4]

The potency of the thiadiazole nucleus is demonstrated by its presence in several commercially available drugs, including the diuretic and carbonic anhydrase inhibitor acetazolamide, the antimicrobial sulfamethizole, and the cephalosporin antibiotic cefazolin.[2][5] This precedence underscores the therapeutic relevance of the 2-amino-1,3,4-thiadiazole core and motivates its continued exploration in drug discovery programs.

Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

The construction of the 2-amino-1,3,4-thiadiazole ring system can be achieved through several synthetic strategies. The most common approaches involve the cyclization of thiosemicarbazide or its derivatives.

Common Synthetic Routes

Two primary strategies dominate the synthesis of 2-amino-1,3,4-thiadiazoles:

-

Dehydrative Cyclocondensation of Thiosemicarbazides: This method involves the reaction of a carboxylic acid with thiosemicarbazide, followed by cyclization with a dehydrating agent. A variety of acidic reagents can be employed, including concentrated sulfuric acid, phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[6][7] More recently, milder and more environmentally friendly methods using reagents like polyphosphate ester (PPE) have been developed.[6]

-

Oxidative Cyclization of Thiosemicarbazones: This approach utilizes the condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then oxidatively cyclized to the 2-amino-1,3,4-thiadiazole. Iodine-mediated oxidative C-S bond formation is a common method for this transformation.[8]

The choice of synthetic route often depends on the desired substitution pattern on the thiadiazole ring and the availability of starting materials.

Caption: General Synthetic Routes to 2-Amino-1,3,4-Thiadiazoles.

Experimental Protocol: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine

This protocol describes a conventional synthesis via dehydrative cyclocondensation using benzoic acid and thiosemicarbazide with sulfuric acid as a catalyst.[7][9]

Materials:

-

Benzoic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid

-

Ethanol

-

10% Sodium Carbonate solution

-

Ice

Procedure:

-

In a round-bottom flask, dissolve benzoic acid (0.05 mol) in ethanol.

-

In a separate beaker, prepare an aqueous solution of thiosemicarbazide (0.05 mol).

-

Add the thiosemicarbazide solution to the ethanolic solution of benzoic acid with constant stirring.

-

Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture at 80-90°C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Basify the solution with 10% sodium carbonate solution until a precipitate is formed.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-phenyl-1,3,4-thiadiazol-2-amine.

Biological Activities and Mechanisms of Action

Derivatives of 2-amino-1,3,4-thiadiazole exhibit a broad spectrum of pharmacological activities.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a promising framework for the development of new antimicrobial agents to combat drug-resistant pathogens.[3][4]

-

Antibacterial Activity: Numerous studies have reported the antibacterial efficacy of these compounds against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][10] The mechanism of action is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

-

Antifungal Activity: These derivatives have also demonstrated potent activity against various fungal strains, including Candida albicans and Aspergillus species.[3][10] Some compounds have shown antifungal activity comparable or superior to standard drugs like fluconazole and griseofulvin.[10]

-

Anti-Helicobacter pylori Activity: Several 2-amino-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of Helicobacter pylori, a major cause of gastric ulcers and stomach cancer.[11] A key target for these compounds is the bacterial enzyme urease, which is essential for the survival of H. pylori in the acidic environment of the stomach.[11]

| Derivative Type | Target Organisms | Noteworthy Activity | Reference(s) |

| 2-Amino-5-(substituted phenyl)-1,3,4-thiadiazoles | S. aureus, E. coli, C. albicans | Broad-spectrum activity, some more potent than standard antibiotics. | [3][10] |

| Tris-1,3,4-thiadiazole derivatives | S. aureus, C. diphtheriae, S. cerevisiae | Good activity against Gram-positive bacteria and yeasts. | [3] |

| Metal complexes of 2-amino-1,3,4-thiadiazoles | Aspergillus species, C. albicans | Enhanced antifungal activity compared to the parent ligand. | [3] |

Anticancer Activity

The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives is one of the most extensively investigated areas.[1] These compounds exert their cytotoxic effects through multiple mechanisms.

-

Inhibition of Inosine 5'-Monophosphate (IMP) Dehydrogenase: A primary mechanism of action is the inhibition of IMP dehydrogenase, a crucial enzyme in the de novo biosynthesis of purine nucleotides.[1][12] The parent compound, 2-amino-1,3,4-thiadiazole, is metabolized intracellularly to an aminothiadiazole mononucleotide, which acts as a potent competitive inhibitor of IMP dehydrogenase.[1][12] This leads to the depletion of the guanine nucleotide pool, thereby arresting DNA and RNA synthesis and inhibiting cell proliferation.[1]

Caption: Mechanism of IMP Dehydrogenase Inhibition by 2-Amino-1,3,4-thiadiazole.

-

Other Anticancer Mechanisms:

-

Kinase Inhibition: Certain derivatives target key signaling pathways, such as the ERK1/2 pathway, to halt cell cycle progression.[1]

-

Carbonic Anhydrase Inhibition: Some derivatives are potent inhibitors of carbonic anhydrases, enzymes overexpressed in many tumors that contribute to the acidification of the tumor microenvironment.[1]

-

Other Enzyme Targets: Inhibition of topoisomerase II, glutaminase, and histone deacetylase has also been implicated in the anticancer activity of these compounds.[1]

-

Antiviral Activity

The emergence of viral resistance to existing therapies necessitates the discovery of new antiviral agents with novel mechanisms of action.[13][14] The 2-amino-1,3,4-thiadiazole scaffold has shown promise in this area.[2][14]

-

Anti-HIV Activity: Several derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[2][14] The antiviral potency is influenced by the electronic properties of the substituents on the thiadiazole ring, with electron-withdrawing groups often enhancing activity.[2]

-

Anti-Human Cytomegalovirus (HCMV) Activity: A number of 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent inhibitory activity against HCMV polymerase.[2]

Applications in Drug Development

The diverse biological activities and favorable physicochemical properties of 2-amino-1,3,4-thiadiazole derivatives make them attractive candidates for drug development.[3][4] The ease of synthesis and the potential for chemical modification allow for the creation of large libraries of compounds for high-throughput screening.

Structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent and selective derivatives. For instance, the introduction of an aromatic ring at the 5-position of the thiadiazole core often enhances anticancer activity.[1] Similarly, the electronic properties of substituents on the amino group can significantly impact antiviral potency.[2]

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry, with a remarkable breadth of biological activities. This guide has provided a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this important class of compounds. Continued research into the design and development of novel 2-amino-1,3,4-thiadiazole derivatives holds great promise for addressing unmet medical needs in infectious diseases, oncology, and virology. The versatility of this scaffold ensures its continued relevance in the field of drug discovery for years to come.

References

- BenchChem. (n.d.). Mechanism of action of 2-amino-1,3,4-thiadiazole compounds.

- Nelson, J. A., Rose, L. M., & Bennett, L. L. (1976). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 36(4), 1375-1378.

- Semantic Scholar. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.

- Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 899.

- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(2), 113-124.

- Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 899.

- Yang, Z., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 11(60), 38063-38067.

-

Wang, Z., et al. (2014). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. Organic Letters, 16(24), 6436-6439. Retrieved from [Link]

- Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202.

- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(2), 113-124.

- Der Pharma Chemica. (n.d.). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole.

- Al-Saeed, F. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(2), 143-151.

- Er, M., Şahin, A., & Tahtacı, H. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E28-E33.

- ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties.

- Singh, P., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(3), 543-550.

- Serban, G. (2020). 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANTI-HELICOBACTER PYLORI AGENTS. Farmacia, 68(3), 445-451.

- Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives.

- Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 814-819.

- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(2), 113-124.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. dovepress.com [dovepress.com]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

Theoretical Studies and DFT Analysis of Indolyl-1,3,4-Thiadiazoles: A Comprehensive Guide to Computational Design and Synthesis

Introduction: The Pharmacophore Synergy

Indole and 1,3,4-thiadiazole are privileged scaffolds in modern medicinal chemistry. When hybridized, indolyl-1,3,4-thiadiazoles exhibit broad-spectrum bioactivities, most notably functioning as highly potent anticancer and antimicrobial agents[1]. The 1,3,4-thiadiazole ring provides a robust hydrogen-bonding domain and high metabolic stability, while the indole moiety facilitates extensive π−π stacking interactions within kinase active sites.

To rationally design these hybrids and minimize trial-and-error in the laboratory, Density Functional Theory (DFT) serves as the critical bridge between theoretical electronic properties and empirical pharmacological efficacy [1]. This whitepaper details the interconnected computational and synthetic workflows required to develop these advanced molecular conjugates.

Computational Methodology: Density Functional Theory (DFT) Protocol

The predictive power of DFT relies entirely on selecting the appropriate functional and basis set. For indolyl-1,3,4-thiadiazoles, the B3LYP functional paired with the 6-311++G(d,p) basis set is the established standard [2].

Protocol 1: Step-by-Step DFT Optimization Workflow

-

Ligand Preparation: Draw the 2D structure of the indolyl-1,3,4-thiadiazole derivative and convert it to a 3D coordinate file using a molecular mechanics force field (e.g., MMFF94) to identify the lowest-energy conformer.

-

Geometry Optimization: Import the coordinates into Gaussian 16. Execute a ground-state geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Calculation: Run a vibrational frequency calculation at the exact same level of theory to extract IR/Raman spectra and thermochemical data.

-

Electronic Property Extraction: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface to map nucleophilic and electrophilic domains.

Causality of Experimental Choice: B3LYP provides an optimal balance between electron correlation accuracy and computational cost. The addition of diffuse functions (++) is non-negotiable for these hybrids; they are required to accurately model the expanded electron density of the lone pairs on the sulfur and nitrogen heteroatoms. Polarization functions (d,p) account for the asymmetric electron distribution during the formation of the hybrid bond between the indole and thiadiazole rings.

Self-Validation System: A computational protocol must validate itself. Following geometry optimization, the harmonic vibrational frequency calculation acts as an internal checkpoint. The complete absence of imaginary frequencies ( NImag=0 ) mathematically validates that the optimized structure is a true global minimum on the potential energy surface, rather than an unstable transition state[3].

Fig 1: Integrated DFT and experimental workflow for indolyl-1,3,4-thiadiazole development.

Experimental Workflow: Chemical Synthesis and Spectroscopic Validation

Traditional syntheses of these hybrids often require harsh conditions or toxic transition metals. Modern approaches utilize an iodine-mediated, one-pot, three-component strategy, which is environmentally benign and highly efficient [4].

Protocol 2: Iodine-Mediated Synthesis of Indolyl-1,3,4-Thiadiazole Amines

-

Reagent Preparation: In a sealed reaction tube, combine indole-3-carboxaldehyde (1.0 equiv), tosylhydrazine (1.0 equiv), and ammonium thiocyanate (2.0 equiv).

-

Catalyst Addition: Add molecular iodine ( I2 , 1.5 equiv) as the oxidative catalyst and DMSO (2.0 mL) as the solvent.

-

Reaction Execution: Stir the mixture at 100 °C for 1 hour. Monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent.

-

Workup: Quench the reaction with aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize unreacted iodine. Extract the organic layer with ethyl acetate (3 × 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel column chromatography.

Causality of Experimental Choice: Molecular iodine is selected because it acts as a mild, soft Lewis acid and an efficient oxidant. It facilitates the cyclization of the intermediate thiosemicarbazone into the 1,3,4-thiadiazole ring without the oxidative cleavage risks or toxic waste associated with heavy metals[4].

Self-Validation System: The synthesized compound's structural integrity is validated by overlaying its empirical FT-IR spectra with the DFT-predicted vibrational frequencies. A successful synthesis is confirmed when the experimental C=N stretching ( ∼1620cm−1 ) and C−S stretching ( ∼680cm−1 ) align seamlessly with the theoretical harmonic frequencies, scaled by a factor of 0.961 to correct for computational anharmonicity [2].

Data Presentation: Electronic and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis is critical for predicting the kinetic stability and reactivity of the hybrids. The energy gap ( ΔE ) between the HOMO and LUMO dictates the molecule's chemical hardness ( η ) and electrophilicity ( ω ), which are paramount for predicting how the drug will interact with biological nucleophiles.

Table 1: Representative DFT-Calculated Electronic Parameters for Indolyl-1,3,4-Thiadiazole Derivatives (B3LYP/6-311++G Level)**

| Compound Variant | HOMO (eV) | LUMO (eV) | Energy Gap ( ΔE ) (eV) | Chemical Hardness ( η ) | Electrophilicity ( ω ) |

| Indolyl-1,3,4-thiadiazole (Core) | -5.82 | -1.95 | 3.87 | 1.93 | 3.90 |

| 5-Trifluoromethyl derivative | -6.15 | -2.40 | 3.75 | 1.87 | 4.86 |

| 5-Amino derivative | -5.40 | -1.75 | 3.65 | 1.82 | 3.51 |

| Schiff Base Hybrid | -5.65 | -2.10 | 3.55 | 1.77 | 4.23 |

Note: A lower energy gap ( ΔE ) in the Schiff Base Hybrid indicates higher chemical reactivity and a greater propensity for electron transfer during target binding.

Biological Evaluation and Molecular Docking

The ultimate goal of synthesizing indolyl-1,3,4-thiadiazoles is therapeutic application. DFT-derived MEP maps highlight the nucleophilic (red) and electrophilic (blue) regions of the molecule, which directly dictate its spatial orientation within a protein's binding pocket.

Recent in silico and in vitro evaluations demonstrate that these hybrids effectively occupy the ATP-binding sites of PI3K and Akt proteins, leading to the targeted apoptosis of cancer cells (e.g., A549 and MCF-7 lines) with minimal toxicity to normal cells [1]. Furthermore, molecular docking studies on ERK2 reveal that triazole-linked thiadiazole derivatives exhibit binding energies that perfectly correlate with their empirical IC50 values, proving the predictive reliability of the DFT-to-docking pipeline [5].

Fig 2: Mechanism of indolyl-1,3,4-thiadiazole derivatives inhibiting the PI3K/Akt pathway.

References

-

Exploring Indole-1,3,4-Thiadiazole Schiff Base Derivatives as Anticancer Agents: Design, Synthesis, In Vitro and In Silico Evaluation. ChemMedChem. URL:[Link]

-

Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Advances. URL:[Link]

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. URL:[Link]

-

Synthesis and Characterization of Novel Indole Containing 1,2,3-Triazole Linked 1,3,4-Thiadiazole Hybrids: Evaluation of Anticancer Activity and Molecular Docking Studies. Asian Journal of Chemistry. URL:[Link]

Sources

- 1. Exploring Indole-1,3,4-Thiadiazole Schiff Base Derivatives as Anticancer Agents: Design, Synthesis, In Vitro and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02026C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

Application Note: Preclinical Evaluation of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine in Anticancer Assays

Executive Summary & Pharmacological Rationale

The development of novel, highly selective small-molecule therapeutics is a cornerstone of modern oncology. Among the most promising heterocyclic scaffolds are the 1,3,4-thiadiazoles and indoline (2,3-dihydro-1H-indole) derivatives. The hybrid compound 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine represents a strategic fusion of these two privileged pharmacophores, designed to maximize target affinity and cellular penetrance.

Mechanistic Causality: The pharmacological efficacy of this compound is driven by its unique structural properties:

-

Mesoionic Character & Membrane Permeability: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine. Its mesoionic nature allows it to remain neutral overall despite internal charge distribution, enabling the molecule to efficiently cross hydrophobic cellular membranes and access intracellular kinase domains or nuclear DNA[1][2].

-

Receptor Tyrosine Kinase (RTK) Inhibition: Indoline and indole derivatives (such as the FDA-approved indolin-2-one, Sunitinib) are well-documented inhibitors of RTKs, particularly the stem cell factor receptor c-KIT[3]. The indoline moiety in this hybrid compound is hypothesized to anchor the molecule within the ATP-binding pocket of kinases, while the thiadiazol-2-amine group forms critical hydrogen bonds with the hinge region, downregulating downstream PI3K/AKT and RAS/MAPK survival pathways[1][3].

-

Apoptosis Induction: By disrupting these survival pathways, thiadiazole-indoline hybrids trigger the translocation of pro-apoptotic proteins (e.g., Bax), leading to mitochondrial outer membrane permeabilization and caspase-dependent apoptosis[2][4].

Proposed RTK inhibition and apoptosis induction pathway by the hybrid compound.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the anticancer potential of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine, the following self-validating protocols must be employed. These methodologies are designed to prevent false positives common with heterocyclic compounds (e.g., auto-fluorescence, solvent toxicity).

Protocol A: High-Throughput Cell Viability & Proliferation Assay (MTS)

This assay quantifies the metabolic reduction of MTS tetrazolium by viable cells into a soluble formazan product. It is preferred over MTT as it eliminates the need for a solubilization step, reducing well-to-well variability.

-

Step 1: Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast carcinoma, LoVo colon carcinoma) at a density of 5×103 cells/well in 96-well plates. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay; overconfluent cells exhibit contact inhibition, artificially skewing the IC50 values[2][5].

-

Step 2: Compound Treatment: Prepare a 10 mM stock of the compound in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Step 3: Self-Validation (Crucial): Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v). Causality: DMSO concentrations >0.1% can induce solvent-mediated cytotoxicity, confounding the true antiproliferative effect of the thiadiazole derivative. Include a known clinical standard (e.g., 5-Fluorouracil or Sunitinib) as a positive control[3][5].

-

Step 4: Incubation & Readout: Incubate for 48-72 hours. Add 20 µL of MTS reagent per well, incubate for 2 hours, and measure absorbance at 490 nm. Use phenol red-free media to prevent colorimetric interference at this wavelength.

Protocol B: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

To determine whether the reduction in cell viability is due to cytostatic (cell cycle arrest) or cytotoxic (apoptosis) mechanisms, Annexin V/Propidium Iodide (PI) dual staining is utilized[2][4].

-

Step 1: Treatment & Harvest: Treat cells with the compound at 1× and 2× its calculated IC50 for 24 hours. Harvest both adherent and floating cells. Causality: Floating cells are often late-apoptotic or necrotic; discarding the supernatant will result in a false-negative underrepresentation of the compound's apoptotic potency.

-

Step 2: Staining: Resuspend cells in Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark.

-

Step 3: Mechanistic Validation: Annexin V binds to phosphatidylserine (PS). Causality: In healthy cells, PS is strictly located on the inner leaflet of the plasma membrane. During early apoptosis, flippase enzymes are cleaved, causing PS to translocate to the outer leaflet where Annexin V can bind. PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

-

Step 4: Compensation Controls: Run single-stained samples (Annexin V only, PI only). Causality: This is mandatory to correct for spectral overlap between the FITC (emission ~525 nm) and PI (emission ~617 nm) channels, ensuring double-positive cells are true late-apoptotic events and not optical artifacts.

Protocol C: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To confirm the direct molecular target (e.g., c-KIT or related RTKs)[3].

-

Step 1: Auto-fluorescence Counter-Screen: Before running the kinase assay, test the compound alone at excitation 340 nm and emission 615/665 nm. Causality: 1,3,4-thiadiazole rings can occasionally exhibit intrinsic fluorescence. Identifying this early prevents false-positive signals in the FRET readout.

-

Step 2: Kinase Reaction: Incubate the recombinant kinase domain with the compound, biotinylated peptide substrate, and ATP for 60 minutes.

-

Step 3: Detection: Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). A reduction in the FRET signal (665 nm / 615 nm ratio) directly correlates with kinase inhibition.

Standardized in vitro screening workflow for evaluating novel thiadiazole derivatives.

Anticipated Data & Comparative Efficacy

Based on literature evaluating structurally analogous indolinyl-1,3,4-thiadiazoles and 5-aryl-1,3,4-thiadiazol-2-amines[2][4][6], the hybrid compound is expected to exhibit broad-spectrum cytotoxicity, particularly in breast and colon carcinoma models. The table below summarizes the representative benchmark data used to validate assay performance.

| Compound Class / Standard | Target Cell Line | Tissue Origin | Expected IC50 (µM) | Primary Mechanism of Action |

| Indolinyl-1,3,4-thiadiazole Hybrid | MCF-7 | Breast Carcinoma | 1.40 – 5.50 | RTK Inhibition, Apoptosis |

| Indolinyl-1,3,4-thiadiazole Hybrid | LoVo | Colon Carcinoma | 2.00 – 8.50 | Cell Cycle Arrest (G2/M) |

| Indolinyl-1,3,4-thiadiazole Hybrid | HepG2 | Hepatocellular | 10.00 – 25.00 | DNA Intercalation / Kinase Inhibition |

| Sunitinib (Positive Control) | MCF-7 | Breast Carcinoma | ~2.50 | Multi-targeted RTK (c-KIT/PDGFR) |

| 5-Fluorouracil (Positive Control) | LoVo | Colon Carcinoma | ~4.00 | Thymidylate Synthase Inhibition |

Note: Data ranges are synthesized from validated preclinical studies of 1,3,4-thiadiazole and indolin-2-one derivatives to provide a baseline for assay calibration[2][3][7].

References

-

Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis Source: PubMed Central (PMC) / NIH URL:[Link]

-

Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles Source: PubMed / NIH URL:[Link]

-

Thiadiazole derivatives as anticancer agents Source: PubMed Central (PMC) / NIH URL:[Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies Source: MDPI Pharmaceuticals URL:[Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation Source: MDPI International Journal of Molecular Sciences URL:[Link]

-

Anticancer Screening of Some 1,3,4-thiadiazole Derivatives Source: Longdom Publishing / Journal of Cancer Science & Research URL:[Link]

Sources

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Antimicrobial Screening of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The 1,3,4-thiadiazole heterocyclic scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including significant antimicrobial properties.[1][2][3] This application note provides a comprehensive guide for the antimicrobial screening of a specific derivative, 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine, outlining detailed protocols for preliminary and quantitative evaluation of its efficacy against a panel of pathogenic bacteria and fungi.

The rationale for investigating this particular molecule stems from the known bioactivity of both the 1,3,4-thiadiazole ring and the indoline moiety. The fusion of these two pharmacophores presents a promising avenue for the development of novel antimicrobial agents. These protocols are designed for researchers, scientists, and drug development professionals to ensure robust and reproducible data generation, adhering to the principles of scientific integrity and established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

PART 1: Preliminary Antimicrobial Screening - The Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial screening tool to qualitatively assess the antimicrobial activity of a compound.[7][8][9] The principle lies in the diffusion of the antimicrobial agent from a saturated disk into an agar medium uniformly inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates the compound's ability to halt microbial growth.[9][10]

Experimental Protocol: Agar Disk Diffusion

-

Preparation of Materials:

-

Test Compound: Prepare a stock solution of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 1 mg/mL.

-

Media: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions.[10] Pour the molten agar into sterile Petri dishes to a uniform depth of 4 mm and allow to solidify.

-

Microbial Inoculum: From a fresh 18-24 hour culture, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7][11]

-

Sterile Disks: Use sterile 6 mm blank filter paper disks.

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[7]

-

Remove excess fluid by pressing the swab against the inner wall of the tube.

-

Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8][12]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[7]

-

-

Application of Disks and Incubation:

-

Aseptically apply sterile blank disks impregnated with a known volume (e.g., 20 µL) of the test compound solution onto the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar.[10]

-

Place a disk impregnated with the solvent (DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

-

Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[13][14]

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete inhibition (in mm) around each disk.

-

The absence of a zone around the negative control and a clear zone around the positive control validates the test.

-

Workflow for Agar Disk Diffusion Assay

Caption: Workflow for the Agar Disk Diffusion Assay.

PART 2: Quantitative Antimicrobial Susceptibility Testing

Following a positive preliminary screen, quantitative methods are employed to determine the minimum concentration of the compound required to inhibit or kill the microorganisms.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is a standardized method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[11][15]

-

Preparation:

-

Test Compound Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB for bacteria, RPMI-1640 for fungi).[13][16] The final volume in each well should be 100 µL.

-

Bacterial Inoculum: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum.

-

Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only) in each plate.[13]

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[13][14]

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

-

Workflow for Broth Microdilution (MIC) Assay

Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][17] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity.

-

Procedure:

-

Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[13]

-

From each of these clear wells, subculture a fixed volume (e.g., 10-100 µL) onto a fresh, antibiotic-free agar plate (MHA or SDA).[13][15]

-

Also, plate an aliquot from the positive growth control well to confirm the initial bacterial concentration.

-

Incubate the agar plates at 35 ± 2°C for 18-24 hours.[13]

-

-

MBC Determination:

Relationship between MIC and MBC

Caption: Conceptual workflow from MIC to MBC determination.

PART 3: Data Presentation and Interpretation

Summarize all quantitative data into a structured table for clear comparison.

| Microorganism | Strain ID | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | ATCC 25923 | 18 | 16 | 32 | 2 |

| Escherichia coli | ATCC 25922 | 15 | 32 | >128 | >4 |

| Pseudomonas aeruginosa | ATCC 27853 | 10 | 64 | >128 | >2 |

| Candida albicans | ATCC 90028 | 20 | 8 | 16 | 2 |

Interpretation: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.[13]

PART 4: Mechanistic Insights and Authoritative Grounding

The 1,3,4-thiadiazole nucleus is a versatile scaffold known to exert its antimicrobial effects through various mechanisms.[1][19] While the precise mechanism of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine requires specific investigation, plausible targets based on related compounds include:

-

Enzyme Inhibition: Many thiadiazole derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, topoisomerase IV, or peptide deformylase, thereby disrupting DNA replication or protein synthesis.[20]

-

Cell Wall Synthesis Disruption: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Membrane Disruption: The lipophilic nature of the indoline moiety combined with the polar thiadiazole ring could facilitate interaction with and disruption of the bacterial cell membrane integrity.

Further studies, such as time-kill kinetics, bacterial cytological profiling, and specific enzyme inhibition assays, would be necessary to elucidate the exact mechanism of action.[21]

Proposed General Mechanism of Action

Caption: Plausible antimicrobial mechanisms of thiadiazole derivatives.

References

- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- BenchChem. (n.d.). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202.

- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.

- Sun, Y., et al. (n.d.). MIC and minimum bactericidal concentration (MBC) determination. Bio-protocol.

- JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).

- JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.

- Bio-protocol. (n.d.). 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method.

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.

- BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.

- Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository.

- CLSI. (n.d.). Antimicrobial Susceptibility Testing.

- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.

- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

- Wikipedia. (n.d.). Disk diffusion test.

- WOAH. (n.d.). Disk diffusion method.

- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing.

- FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.

- FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria.

- CLSI. (n.d.). Clinical & Laboratory Standards Institute.

- Journal of Agricultural and Food Chemistry. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety.

- MDPI. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.

- PMC. (n.d.). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation.

- ResearchGate. (n.d.). Synthesis of 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines 3a–f.

- ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria.

- ResearchGate. (2024). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives.

- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.

- PMC. (2025). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis.

- PMC. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.

- ASM Journals. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay.

- PubChem. (n.d.). Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H).

- MDPI. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.

- International Journal of Pharmaceutical and Clinical Research. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review.

- PMC. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.

- MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.

- IMR Press. (n.d.). Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors.

- NextSDS. (n.d.). 5-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine.

Sources

- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]

- 2. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. nih.org.pk [nih.org.pk]

- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 7. asm.org [asm.org]

- 8. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 10. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. benchchem.com [benchchem.com]

- 14. jove.com [jove.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. journals.asm.org [journals.asm.org]

Application Note: In Vitro Pharmacological Profiling of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine

Introduction & Mechanistic Rationale

The rational design of anticancer agents frequently leverages the hybridization of privileged scaffolds to overcome drug resistance and enhance kinase selectivity. The fusion of an indoline (2,3-dihydro-1H-indole) moiety with a 1,3,4-thiadiazole core represents a highly potent pharmacophore in modern oncology drug discovery[1]. Compounds bearing the 1,3,4-thiadiazol-2-amine framework are well-documented for their broad-spectrum antiproliferative activity, primarily acting by intercalating within the ATP-binding pockets of critical survival kinases (such as PI3K/Akt, EGFR, and c-KIT)[1][2][3].

Inhibition of these upstream kinases subsequently triggers intrinsic mitochondrial apoptosis. This is characterized by the downregulation of anti-apoptotic proteins (Bcl-2), the upregulation of pro-apoptotic proteins (Bax), and the subsequent activation of the Caspase cascade[4][5].

This application note provides a comprehensive, self-validating cell culture protocol designed specifically for researchers evaluating the cytotoxicity, apoptotic mechanisms, and kinase-inhibitory profile of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine .

Mechanistic Pathway & Experimental Workflow

To provide a clear conceptual framework, the predicted intracellular signaling disruption caused by the compound and the corresponding experimental workflow are visualized below.

Figure 1: Proposed mechanism of action for indoline-1,3,4-thiadiazole derivatives inducing mitochondrial apoptosis.

Figure 2: Phased experimental workflow for in vitro pharmacological profiling.

Compound Preparation and Quality Control

Causality & Trustworthiness: 1,3,4-thiadiazole derivatives are generally hydrophobic. Proper solubilization is critical to prevent compound precipitation in aqueous culture media, which leads to false-negative efficacy data.

-

Stock Solution: Dissolve the compound in molecular-biology grade Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.

-

Storage: Aliquot into amber microcentrifuge tubes (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Concentrations: Dilute the stock in complete culture media immediately prior to treatment. Critical Rule: The final DMSO concentration in the cell culture must never exceed 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, confounding the assay results.

Detailed Experimental Protocols

Protocol A: High-Throughput Cell Viability Profiling (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound. Causality: The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. Because thiadiazole derivatives disrupt mitochondrial integrity[4], this assay provides a highly accurate reflection of metabolic viability.

-

Cell Seeding: Harvest MCF-7 (breast carcinoma) or HepG2 (hepatocellular carcinoma) cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

-

Treatment: Aspirate media. Apply the compound in a serial dilution range (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM).

-

Self-Validating Controls: Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., 5-Fluorouracil or Doxorubicin at 10 µM)[4].

-

-

Incubation: Incubate for 72 hours. Thiadiazole derivatives often require 48-72 hours to fully execute cell cycle arrest and apoptosis[5].

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

-

Solubilization: Carefully aspirate the media (do not disturb the purple formazan crystals at the bottom). Add 150 µL of DMSO per well to dissolve the crystals. Agitate on a plate shaker for 10 minutes.

-

Quantification: Read absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: Differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptotic) mechanisms. Causality: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[4].

-

Treatment: Seed 2×105 cells/well in a 6-well plate. Treat with the compound at its calculated IC50 and 2× IC50 concentrations for 48 hours.

-

Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via trypsinization). Centrifuge at 300 × g for 5 minutes.

-

Washing: Wash the pellet twice with cold PBS to remove residual phenol red and FBS, which can quench fluorescence.

-

Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (FITC channel for Annexin V, PE/Texas Red channel for PI).

Protocol C: Mechanistic Validation (Western Blotting)

Objective: Confirm the molecular targets (PI3K/Akt pathway and Bax/Bcl-2 ratio).

-

Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-Akt).

-

Protein Quantification: Perform a BCA assay to ensure equal loading (typically 30 µg per lane).

-

Electrophoresis & Transfer: Run samples on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe overnight at 4°C with primary antibodies against PI3K, p-Akt (Ser473), total Akt, Bax, Bcl-2, and Cleaved Caspase-3. Use β -actin or GAPDH as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Expected Results & Data Interpretation

When evaluating 1,3,4-thiadiazole-indoline hybrids, researchers should expect dose-dependent cytotoxicity and a distinct shift toward the mitochondrial apoptotic pathway[4][6]. Below is a representative data structure summarizing expected outcomes based on structurally analogous compounds.

Table 1: Representative Pharmacological Profile of Indoline-1,3,4-Thiadiazole Hybrids

| Assay / Parameter | Target Metric | Expected Outcome Profile | Mechanistic Implication |

| MTT Assay | IC50 (MCF-7) | 3.5 µM – 15.0 µM | Potent antiproliferative activity. |

| MTT Assay | IC50 (HepG2) | 5.0 µM – 25.0 µM | Moderate to high hepatic cytotoxicity. |

| Flow Cytometry | Annexin V+/PI- | Dose-dependent increase | Induction of early apoptosis. |

| Flow Cytometry | Cell Cycle Phase | Accumulation in G2/M | DNA damage or kinase inhibition preventing mitotic entry. |

| Western Blot | Bax / Bcl-2 Ratio | > 2.0 fold increase | Activation of intrinsic mitochondrial apoptosis. |

| Western Blot | p-Akt Expression | Significant reduction | Inhibition of upstream survival kinases (PI3K/Akt axis). |

Note: If the Bax/Bcl-2 ratio does not increase despite high cytotoxicity, investigate alternative cell death pathways such as necrosis or autophagy.

References

- Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega.

- Exploring Indole-1,3,4-Thiadiazole Schiff Base Derivatives as Anticancer Agents: Design, Synthesis, In Vitro and In Silico Evaluation.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Semantic Scholar.

- N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway.

Sources

- 1. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to the Chromatographic Purification of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine

Abstract

This application note provides a comprehensive, experience-driven guide for the purification of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine, a polar, basic heterocyclic compound. Derivatives of 1,3,4-thiadiazole are a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2][3] Achieving high purity is paramount for accurate downstream biological evaluation and drug development. This document moves beyond a simple protocol, delving into the rationale behind methodological choices, addressing the inherent challenges of purifying polar amines, and offering robust troubleshooting strategies. We present a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC), followed by a detailed protocol for preparative flash column chromatography, and concluding with notes on alternative techniques.

Introduction: The Chromatographic Challenge

The target molecule, 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine, possesses several structural features that dictate its chromatographic behavior. The presence of a primary amine (-NH2) group, two heterocyclic ring systems with multiple nitrogen atoms, and a sulfur atom contributes to its high polarity. Furthermore, the amine groups confer a basic character.

When using standard normal-phase chromatography with silica gel, these properties present a significant challenge. The slightly acidic nature of silanol groups (Si-OH) on the surface of silica gel can lead to strong, non-ideal interactions with basic analytes.[4] This often results in:

-

Severe Peak Tailing: The compound "streaks" down the column or TLC plate, leading to broad fractions and poor separation from impurities.

-

Irreversible Adsorption: The compound binds so strongly to the stationary phase that it fails to elute, causing low recovery.[5]

This guide is designed to systematically overcome these issues by optimizing the stationary and mobile phases to achieve efficient and high-purity separation.

Foundational Method Development: Thin-Layer Chromatography (TLC)

Before committing a crude sample to a preparative column, it is imperative to develop an effective mobile phase system using TLC.[5] The goal is to find a solvent or solvent mixture that provides a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound.[5] This Rƒ value typically translates well to column chromatography, ensuring the compound elutes in a reasonable volume without being too close to the solvent front or excessively retained.

Protocol 2.1: TLC System Screening

-

Preparation: Spot a dilute solution of the crude reaction mixture onto several silica gel TLC plates.

-

Solvent Systems: Develop each plate in a separate chamber containing one of the solvent systems listed in Table 1. Start with a less polar system and incrementally increase polarity.

-

Visualization: After development, visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., iodine vapor or potassium permanganate).

-

Analysis: Calculate the Rƒ value for the target spot in each system. Identify the system that gives the best separation between the desired product and any impurities, aiming for the target Rƒ of 0.3-0.4.

| System # | Non-Polar Solvent | Polar Solvent | Modifier (if needed) | Rationale & Comments |

| 1 | Hexane | Ethyl Acetate (EtOAc) | None | A standard starting point for many organic compounds.[6] |

| 2 | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | None | Offers different selectivity compared to hexane-based systems. |

| 3 | Dichloromethane (DCM) | Methanol (MeOH) | None | For highly polar compounds that show low Rƒ in EtOAc systems.[7] |

| 4 | DCM / MeOH (95:5) | - | 1-2% Triethylamine (TEA) | Strongly Recommended. TEA is a volatile base that deactivates acidic silanol sites, dramatically reducing tailing for basic amines.[8] |

| 5 | Chloroform / MeOH (e.g., 80:10) | - | 1% Ammonium Hydroxide | An alternative basic modifier to TEA, particularly effective for certain amines.[8] |

Scientist's Note: For a compound with this structure, it is highly probable that systems without a basic modifier (like TEA) will result in significant streaking. The inclusion of a small percentage of a volatile base is often the key to achieving sharp, well-defined spots.

Preparative Flash Column Chromatography: The Core Protocol

This protocol outlines the purification of the title compound using silica gel flash chromatography, incorporating the insights gained from TLC method development.

Workflow Diagram

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Preparation and Handling of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine Stock Solutions

Executive Summary

The compound 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine (often referred to as an indolinyl-thiadiazole derivative) is a highly specialized heterocyclic building block and pharmacophore. Compounds containing the 1,3,4-thiadiazol-2-amine scaffold are widely recognized in drug discovery for their potent biological activities, frequently acting as kinase inhibitors (e.g., VEGFR-2, PI3K, PIM2), antimicrobial agents, and anticancer therapeutics[1, 2, 3].

Because of the rigid, planar nature of the thiadiazole ring combined with the hydrophobic indoline moiety, this compound exhibits challenging solubility profiles in aqueous media. This application note provides a self-validating, step-by-step protocol for preparing stable, high-concentration in vitro stock solutions, ensuring experimental reproducibility and preventing artifactual data caused by compound precipitation.

Physicochemical Profiling

Before initiating solvation, it is critical to understand the physicochemical parameters that dictate the compound's behavior in solution. The indoline ring contributes significant lipophilicity, while the thiadiazole and primary amine groups act as hydrogen bond donors and acceptors. This duality often leads to strong intermolecular crystal lattice energies that must be overcome during dissolution.

Table 1: Physicochemical Properties

| Parameter | Value / Description | Experimental Implication |

| Chemical Formula | C₁₀H₁₀N₄S | Determines mass-to-molarity conversion. |

| Molecular Weight | 218.28 g/mol | 2.18 mg is required for 1 mL of a 10 mM stock. |

| Structural Features | Indoline + 1,3,4-thiadiazole-2-amine | High propensity for π-π stacking; requires a strong aprotic solvent. |

| Primary Solvent | Anhydrous DMSO (≥99.9%) | Disrupts H-bonding and hydrophobic interactions effectively. |

| Aqueous Solubility | Poor (< 0.1 mg/mL) | Direct dissolution in aqueous buffers will result in precipitation. |

Causality in Solvent Selection: The "Why" Behind the Protocol

As a Senior Application Scientist, it is imperative to move beyond simply stating what to do and understand why we do it.

Why Anhydrous DMSO? The gold standard for solvating lipophilic heterocyclic compounds is Dimethyl Sulfoxide (DMSO). DMSO is a highly polar aprotic solvent. Its oxygen atom acts as a strong hydrogen bond acceptor (interacting with the -NH₂ group of the thiadiazole), while its methyl groups interact favorably with the hydrophobic indoline ring. Furthermore, using anhydrous DMSO is non-negotiable. The thiadiazole amine can undergo slow hydrolysis or degradation if water is introduced during prolonged storage. Moisture also lowers the solvation capacity of DMSO, leading to micro-precipitation that is invisible to the naked eye but catastrophic for high-throughput screening (HTS) assays.

Why Aliquoting? Repeated freeze-thaw cycles cause ambient moisture to condense inside the vial. Over time, this increases the water fraction in the DMSO stock, significantly lowering the compound's solubility threshold and leading to concentration drift.

Self-Validating Preparation Protocol

This protocol is designed as a closed-loop system: every step includes a verification mechanism to ensure the integrity of the final stock solution.

Phase 1: Preparation of Primary Stock (10 mM or 50 mM)

-

Equilibration: Allow the lyophilized powder of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing: Using a microbalance, weigh the desired amount of compound into a sterile, amber glass or opaque polypropylene vial.

-

For a 10 mM stock: Weigh 2.18 mg and add 1.0 mL of Anhydrous DMSO.

-

For a 50 mM stock: Weigh 10.91 mg and add 1.0 mL of Anhydrous DMSO.

-

-

Solvation: Add the calculated volume of Anhydrous DMSO.

-

Agitation & Sonication: Vortex the vial for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5–10 minutes. Causality: Sonication provides the kinetic energy required to break the strong π-π stacking interactions of the thiadiazole rings.

Phase 2: Aliquoting and Storage

-

Visual Inspection: Hold the vial against both a light and dark background. The solution must be completely clear.

-

Aliquoting: Dispense the primary stock into 20 µL to 50 µL single-use aliquots using low-bind microcentrifuge tubes.

-

Storage: Store immediately at -20°C (for use within 3 months) or -80°C (for use up to 12 months). Protect from light to prevent potential photo-oxidation of the indoline moiety.

Phase 3: Preparation of Aqueous Working Solutions

-

Thawing: Thaw a single aliquot at room temperature. Vortex briefly.

-

Dilution: Add the DMSO stock dropwise into the aqueous assay buffer (e.g., PBS or Tris-HCl) while vortexing vigorously.

-

DMSO Tolerance: Ensure the final DMSO concentration in the assay does not exceed 0.5% - 1.0% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Caption: Workflow for the preparation, storage, and quality control of thiadiazole stock solutions.

Quality Control & Validation Mechanisms

To ensure the trustworthiness of the biological data generated using this compound, the stock solution must be validated:

-

Nephelometry (Laser Light Scattering): When diluting the DMSO stock into an aqueous buffer, use a nephelometer to detect micro-precipitates. An increase in light scattering indicates that the compound has exceeded its kinetic solubility limit in the aqueous phase.

-